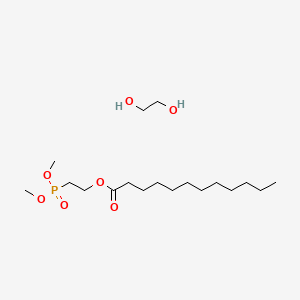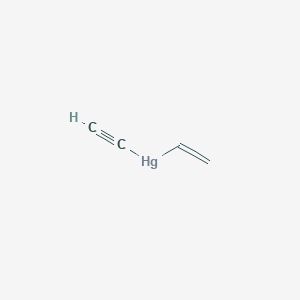
Ethenyl(ethynyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(ethynyl)mercury is an organomercury compound characterized by the presence of both ethenyl (vinyl) and ethynyl (acetylene) groups attached to a mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of organomercury compounds typically involves the reaction of mercury salts with organic halides. For ethenyl(ethynyl)mercury, the synthesis can be achieved through the reaction of mercury(II) acetate with ethenyl and ethynyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the handling of mercury compounds requires stringent safety measures due to their toxicity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(ethynyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other oxidized organic products.
Reduction: Reduction reactions can convert this compound to simpler organomercury compounds or elemental mercury.
Substitution: The ethenyl and ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury oxides and carboxylic acids, while substitution reactions can produce a wide range of organomercury derivatives.
Applications De Recherche Scientifique
Ethenyl(ethynyl)mercury has several scientific research applications, including:
Biology: The compound’s interactions with biological molecules are studied to understand the effects of organomercury compounds on living organisms.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the field of antimicrobial agents.
Mécanisme D'action
The mechanism of action of ethenyl(ethynyl)mercury involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethenyl(ethynyl)mercury include other organomercury compounds such as methylmercury, ethylmercury, and phenylmercury. These compounds share the presence of mercury bonded to organic groups but differ in their specific chemical structures and properties .
Uniqueness
This compound is unique due to the presence of both ethenyl and ethynyl groups, which confer distinct reactivity and potential applications compared to other organomercury compounds. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological molecules.
Propriétés
Numéro CAS |
82490-27-5 |
|---|---|
Formule moléculaire |
C4H4Hg |
Poids moléculaire |
252.67 g/mol |
Nom IUPAC |
ethenyl(ethynyl)mercury |
InChI |
InChI=1S/C2H3.C2H.Hg/c2*1-2;/h1H,2H2;1H; |
Clé InChI |
LFRSSDAQIXPMIV-UHFFFAOYSA-N |
SMILES canonique |
C=C[Hg]C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


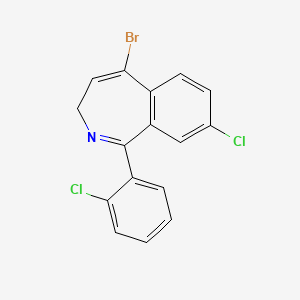
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
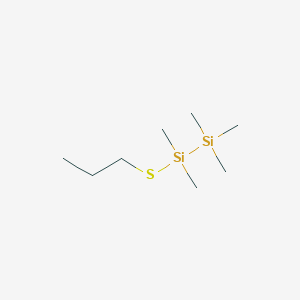
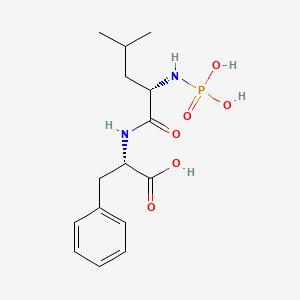
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
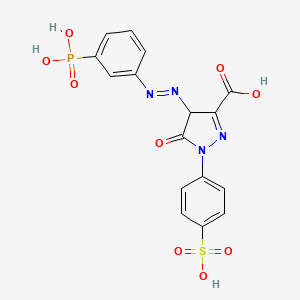
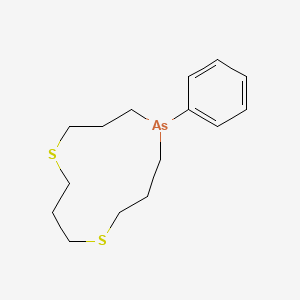

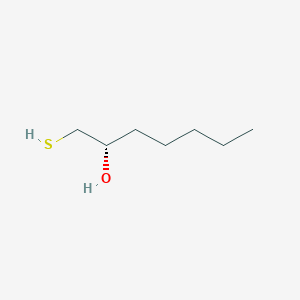

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)

